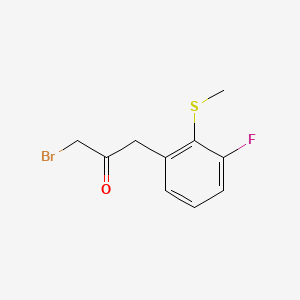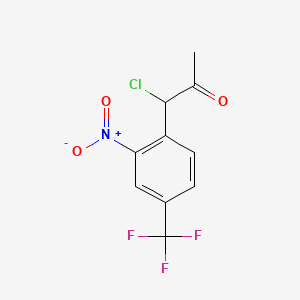
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3NO3. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the nitration of 1-chloro-4-(trifluoromethyl)benzene followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, and the Friedel-Crafts acylation attaches the propan-2-one moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium amide (NaNH2), thiourea.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the oxidation of the compound.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Similar structure but lacks the propan-2-one moiety.
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
2-Chloro-5-nitrobenzotrifluoride: Contains a trifluoromethyl group and nitro group but lacks the propan-2-one moiety.
Uniqueness
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both the propan-2-one moiety and the trifluoromethyl group, which confer distinct chemical and physical properties. The combination of these functional groups allows for diverse reactivity and applications in various fields of research.
Propiedades
Fórmula molecular |
C10H7ClF3NO3 |
|---|---|
Peso molecular |
281.61 g/mol |
Nombre IUPAC |
1-chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3/c1-5(16)9(11)7-3-2-6(10(12,13)14)4-8(7)15(17)18/h2-4,9H,1H3 |
Clave InChI |
DEWMYQPBZPLRHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


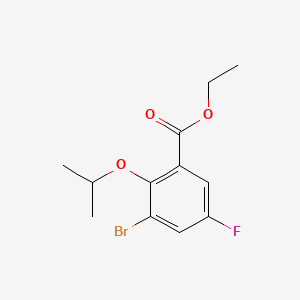
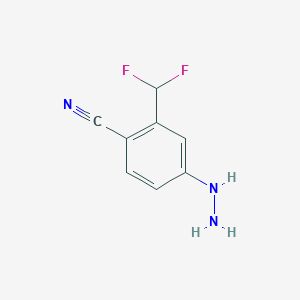

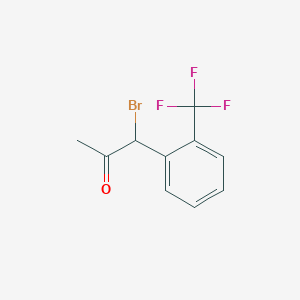

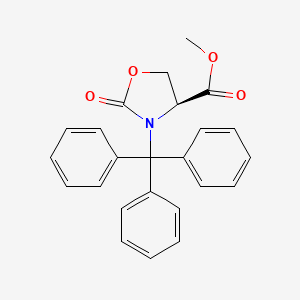
![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)
![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
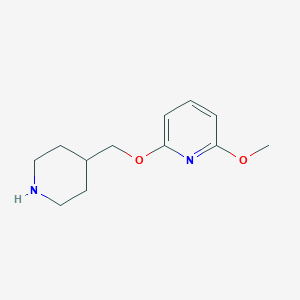
![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)

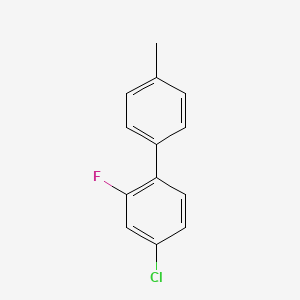
![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)
